molecular formula C21H19Cl2N5O2 B612011 LY2874455 CAS No. 1254473-64-7

LY2874455

Cat. No. B612011
M. Wt: 444.31
InChI Key: GKJCVYLDJWTWQU-CXLRFSCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY2874455, also known as 6LF, is a pan-FGFR inhibitor . It is identified as the most efficient tyrosine kinase inhibitor (TKI) for all resistant mutations in FGFRs . It is being developed as a treatment for patients with advanced cancer .


Molecular Structure Analysis

LY2874455 has a molecular formula of C21H19Cl2N5O2 and an exact mass of 443.09158 . It has been shown to bind efficiently to both wild type (WT) and V550L FGFR4 . The binding of LY2874455 causes the rigidity of hinge and αD helix regions, which results in overcoming V550L induced resistance .


Chemical Reactions Analysis

LY2874455 is a pan-FGFR inhibitor with IC50s of 2.8, 2.6, 6.4, 6 nM for FGFR1, FGFR2, FGFR3, FGFR4, respectively . It has been shown to inhibit proliferation of KMS-11, OPM-2, SNU-16, and KATO-III cancer cells in vitro and in tumor xenografts in mice .


Physical And Chemical Properties Analysis

LY2874455 has a molecular formula of C21H19Cl2N5O2 and an exact mass of 443.09158 . Its molecular weight is 444.31 . The elemental analysis shows that it contains C, 56.77; H, 4.31; Cl, 15.96; N, 15.76; O, 7.20 .

Scientific Research Applications

  • Inhibiting FGFR Gatekeeper Mutants : LY2874455 effectively inhibits FGFR gatekeeper mutants, offering a way to overcome mutation-based resistance in cancer treatments. X-ray crystallographic studies have provided insights into why this compound is particularly effective against these mutations (Wu et al., 2018).

  • Phase 1 Study in Advanced Cancer : A Phase 1 study of LY2874455, as an oral selective pan-FGFR inhibitor, aimed to determine the recommended phase 2 dosing. The study included patients with solid tumors, notably gastric cancer (GC) and non-small cell lung cancer (NSCLC). LY2874455 showed good tolerability and activity in these cancer patients (Michael et al., 2017).

  • Structural Insights into FGFR4/LY2874455 Complex : The crystal structure of the FGFR4 kinase domain bound to LY2874455 was determined, providing insights into the pan-FGFR selectivity of LY2874455. This structure explains the broad inhibitory activity of LY2874455 toward FGFR1-4 (Wu et al., 2016).

  • Antitumor Activity : LY2874455 has shown a potent broad spectrum of antitumor activity in various tumor xenograft models, including lung, gastric, bladder cancers, and multiple myeloma. It's active against all 4 FGFRs and exhibits a distinct pharmacokinetic/pharmacodynamic relationship (Zhao et al., 2011).

  • Radiosensitization Effects : LY2874455 has been explored for its radiosensitizing effects. It was found to increase the sensitivity of radioresistant human cancer cell lines to X-rays, suggesting its potential as an effective radiosensitizer in cancer therapy (Darwis et al., 2022).

Safety And Hazards

LY2874455 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2-5,8-13,29H,6-7H2,1H3,(H,26,27)/b4-2+/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJCVYLDJWTWQU-CXLRFSCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3/C=C/C4=CN(N=C4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154776
Record name LY-2874455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-1-ethanol, 4-((1E)-2-(5-((1R)-1-(3,5-dichloro-4-pyridinyl)ethoxy)-1H-indazol-3-yl)ethenyl)-

CAS RN

1254473-64-7
Record name LY-2874455
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254473647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2874455
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13022
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2874455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-2874455
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M363811V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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